{4-[2-(Diethylamino)ethoxy]phenyl}methanamine
Overview
Description
{4-[2-(Diethylamino)ethoxy]phenyl}methanamine is an organic compound with the molecular formula C13H22N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a phenyl ring substituted with a diethylaminoethoxy group and a methanamine group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine typically involves the reaction of 4-hydroxybenzaldehyde with diethylaminoethanol under basic conditions to form the intermediate 4-(diethylaminoethoxy)benzaldehyde. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
{4-[2-(Diethylamino)ethoxy]phenyl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
{4-[2-(Diethylamino)ethoxy]phenyl}methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine involves its interaction with specific molecular targets and pathways. The compound’s diethylamino group can interact with biological receptors, potentially modulating their activity. Additionally, the phenyl ring may facilitate binding to hydrophobic pockets in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- {4-[2-(Diethylamino)ethoxy]phenyl}(phenyl)methanone
- {4-[2-(Diethylamino)ethoxy]phenyl}acetonitrile
- {4-[2-(Diethylamino)ethoxy]phenyl}methanol
Uniqueness
{4-[2-(Diethylamino)ethoxy]phenyl}methanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .
Properties
IUPAC Name |
2-[4-(aminomethyl)phenoxy]-N,N-diethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-3-15(4-2)9-10-16-13-7-5-12(11-14)6-8-13/h5-8H,3-4,9-11,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPUFCAIFUNCLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939906 | |
Record name | 2-[4-(Aminomethyl)phenoxy]-N,N-diethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40939906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1849-80-5 | |
Record name | NSC37854 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37854 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[4-(Aminomethyl)phenoxy]-N,N-diethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40939906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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